molecular formula C14H12ClNO2 B14006586 4-Chloro-2-{(E)-[(4-methoxyphenyl)methylidene]amino}phenol CAS No. 29644-84-6

4-Chloro-2-{(E)-[(4-methoxyphenyl)methylidene]amino}phenol

Cat. No.: B14006586
CAS No.: 29644-84-6
M. Wt: 261.70 g/mol
InChI Key: ZZAKXBXIJUMFHY-UHFFFAOYSA-N
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Description

Phenol,4-chloro-2-[[(4-methoxyphenyl)methylene]amino]- is an organic compound with a complex structure that includes a phenol group, a chlorine atom, and a methoxyphenyl group connected through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol,4-chloro-2-[[(4-methoxyphenyl)methylene]amino]- typically involves a multi-step process. One common method includes the reaction of 4-chlorophenol with 4-methoxybenzaldehyde in the presence of a base to form the intermediate Schiff base. This intermediate is then reduced to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenol,4-chloro-2-[[(4-methoxyphenyl)methylene]amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the Schiff base intermediate back to the original phenol and aldehyde.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

Phenol,4-chloro-2-[[(4-methoxyphenyl)methylene]amino]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.

    Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which Phenol,4-chloro-2-[[(4-methoxyphenyl)methylene]amino]- exerts its effects involves interactions with various molecular targets. The phenol group can form hydrogen bonds with proteins, while the methoxyphenyl group may engage in hydrophobic interactions. These interactions can influence enzyme activity, protein folding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 4-chloro-2-methyl-: Similar in structure but with a methyl group instead of a methoxyphenyl group.

    Phenol, 4-chloro-2-ethyl-: Contains an ethyl group in place of the methoxyphenyl group.

    Phenol, 4-chloro-2-propyl-: Features a propyl group instead of the methoxyphenyl group.

Uniqueness

Phenol,4-chloro-2-[[(4-methoxyphenyl)methylene]amino]- is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical properties and potential applications. This structural difference can influence the compound’s reactivity, solubility, and interactions with biological targets.

Properties

CAS No.

29644-84-6

Molecular Formula

C14H12ClNO2

Molecular Weight

261.70 g/mol

IUPAC Name

4-chloro-2-[(4-methoxyphenyl)methylideneamino]phenol

InChI

InChI=1S/C14H12ClNO2/c1-18-12-5-2-10(3-6-12)9-16-13-8-11(15)4-7-14(13)17/h2-9,17H,1H3

InChI Key

ZZAKXBXIJUMFHY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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